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Compound of Interest

Compound Name: 3-Fluoropiperidine-3-carbonitrile

Cat. No.: B577846

3-Fluoropiperidine-3-carbonitrile is a heterocyclic building block of significant interest to
medicinal chemists and drug development professionals. Its structure, which incorporates a
piperidine ring—a privileged scaffold in pharmaceuticals—with a fluorine atom and a nitrile
group at a quaternary C3 position, offers a unique combination of properties.[1] The strategic
placement of fluorine can profoundly influence a molecule's physicochemical and
pharmacological profile, including metabolic stability, basicity (pKa), and binding affinity.[2][3]
The nitrile group provides a versatile synthetic handle for further molecular elaboration. This
guide provides a comprehensive overview of the chemical properties, potential synthetic
routes, reactivity, and applications of this valuable compound, offering field-proven insights for
its use in research and development.

Core Chemical and Physical Properties

Understanding the fundamental properties of 3-Fluoropiperidine-3-carbonitrile is the first
step in its effective application. While extensive experimental data is not publicly available for
this specific compound, its key characteristics can be summarized and predicted based on its
structure and data from similar fluorinated piperidines.

Molecular Structure and Identifiers

e Molecular Formula: CeHoFN-2

e Molecular Weight: 128.15 g/mol
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e CAS Number: 1265323-71-4[4]

e Structure: (Self-generated image, not from a direct source) The molecule possesses a chiral
center at the C3 position, meaning it can exist as two enantiomers, (R)-3-Fluoropiperidine-
3-carbonitrile and (S)-3-Fluoropiperidine-3-carbonitrile. The stereochemistry is critical in
drug design, as different enantiomers can exhibit vastly different biological activities.

Physicochemical Data Summary

The following table summarizes the available and predicted physicochemical properties. Much
of the data from supplier safety data sheets is listed as "not available,” which is common for
specialized research chemicals.

Property Value/iInformation Source
Physical State Solid or liquid (not specified) [4]
Color Data not available [4]
Odor Data not available [4]
Melting Point Data not available [4]
Boiling Point Data not available [4]
pKa (Predicted) ~8.5 (for the piperidinium ion) [5]

Store at 2-8°C in a cool, dry
Storage [5]
place

Causality Insight: The predicted pKa is a crucial parameter. The electron-withdrawing effect of
the adjacent fluorine atom is known to lower the basicity of the piperidine nitrogen compared to
piperidine itself (pKa ~11.2). This modulation is a key strategy used in drug design to reduce
off-target effects, such as hERG channel affinity, which can lead to cardiotoxicity.[3][6][7]

Spectroscopic Characterization

Confirming the identity and purity of 3-Fluoropiperidine-3-carbonitrile requires spectroscopic
analysis. The following are the expected characteristic signals.
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Technique Expected Observations

Complex multiplets in the range of ~1.5-3.5 ppm
corresponding to the piperidine ring protons.
Signals for protons on C2 and C4 will show

1H NMR _ _
coupling to the fluorine atom (2JH-F and 3JH-F).
The N-H proton signal will be a broad singlet,

exchangeable with D20.

5 signals for the piperidine ring carbons and 1
signal for the nitrile carbon (~118-122 ppm). The
13C NMR key signal is the C3 carbon, which will appear
as a doublet with a large one-bond carbon-
fluorine coupling constant (*1JC-F = 180-250 Hz).

A single resonance, likely a multiplet due to
F NMR _ _ _
coupling with adjacent protons.

Characteristic absorption bands for N-H
stretching (~3300-3400 cm~1), C-H stretching

IR Spectroscopy (~2850-3000 cm™1), a sharp C=N (nitrile) stretch
(~2240 cm~1), and a strong C-F stretch (~1000-
1100 cm™1).

Synthesis, Reactivity, and Synthetic Utility
Plausible Synthetic Strategies

While a specific, published synthesis for 3-Fluoropiperidine-3-carbonitrile is not readily
available, established methods for creating similar fluorinated heterocycles provide a logical
blueprint. A likely approach involves the fluorination of a suitable piperidine precursor.

One potential route is the electrophilic fluorination of a protected 3-cyano-piperidine derivative.
The acidity of the proton at C3 in an N-protected 3-cyanopiperidine could be leveraged for
deprotonation followed by quenching with an electrophilic fluorine source like N-
Fluorobenzenesulfonimide (NFSI) or Selectfluor.
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Proposed Synthesis of 3-Fluoropiperidine-3-carbonitrile

1. Base (e.g., LDA)
1. TosMIC, t-BuOK 2. Electrophilic Fluorine Soure

ce
2. Reduction (e.g., NFSI) Fluorinated Intermediate Deprotection (e.g., TFA or HCI) e o
N-Boc-3-| e N-Boc-3-cyar e (N-Boc-3-fluoro-3-cyanopiperidine), 3-Fluoropiperidine-3-carbonitrile

Click to download full resolution via product page
Caption: A plausible synthetic workflow for 3-Fluoropiperidine-3-carbonitrile.

Expertise Insight: The choice of a protecting group for the piperidine nitrogen (like Boc) is
critical. It prevents side reactions and can influence the stereochemical outcome of the
fluorination step. The final deprotection step with a strong acid like trifluoroacetic acid (TFA) or
hydrochloric acid (HCI) yields the desired secondary amine, often as a salt.[3]

Reactivity Profile

The molecule's reactivity is governed by its three key functional groups:

o Secondary Amine (Piperidine NH): This nitrogen is basic and nucleophilic. It readily
undergoes standard amine reactions such as N-alkylation, N-acylation, sulfonylation, and
reductive amination. This is the primary site for connecting the scaffold to other parts of a
target molecule.

 Nitrile (C=N): The nitrile group is a highly versatile synthetic handle. It can be:
o Hydrolyzed to a carboxylic acid or an amide.
o Reduced to a primary amine (-CHzNH2).
o Converted into a tetrazole ring, a common bioisostere for carboxylic acids in drug design.

e C-F Bond: The fluorine atom at a quaternary carbon is generally robust and metabolically
stable due to the strength of the C-F bond.[2] Its primary role is steric and electronic,
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influencing the conformation and properties of the piperidine ring rather than participating in
reactions.

Applications in Drug Discovery

The 3-fluoropiperidine-3-carbonitrile scaffold is valuable for fragment-based drug discovery
(FBDD) and lead optimization. Its utility stems from the combined benefits of its constituent
parts.

 Increased 3D Complexity: The quaternary center at C3 creates a defined three-dimensional
shape, moving away from the "flat" molecules that often populate screening libraries. This
increased sp?3 character is highly desirable for improving selectivity and developing novel
intellectual property.[8]

o Metabolic Stability: The C-F bond can block sites of oxidative metabolism, potentially
increasing a drug's half-life and oral bioavailability.[2]

o pKa Modulation: As discussed, the a-fluorine atom lowers the pKa of the piperidine nitrogen,
which can be crucial for optimizing a drug's pharmacokinetic profile and reducing side
effects.[3]

o Vector for Further Synthesis: The nitrile group provides a reliable attachment point for
exploring the surrounding chemical space, allowing chemists to systematically modify a lead
compound.
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Role of Fluorinated Fragments in Drug Design

3-Fluoropiperidine-
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Optimized Lead Compound
(Improved PK/PD)

Click to download full resolution via product page
Caption: Logical flow of how the scaffold's properties contribute to drug optimization.

Safety and Handling

As a research chemical, 3-Fluoropiperidine-3-carbonitrile must be handled with appropriate
care. The following information is synthesized from available Safety Data Sheets (SDS) for this
compound and structurally related chemicals.[4][9][10]

GHS Hazard Information
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Pictogram GHS Code Hazard Statement

GHSO07 H302: Harmful if swallowed.[9]

H315: Causes skin irritation.[9]
[10]

H319: Causes serious eye
irritation.[9][10]

H335: May cause respiratory
irritation.[9][10]

(Self-generated image, not from a direct source)

Recommended Handling and Storage

o Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.[9][10]

o Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and
a lab coat.[9][11]

» Handling: Avoid breathing dust, fumes, or vapors.[10] Do not get in eyes, on skin, or on
clothing.[11] Wash hands thoroughly after handling.[9]

o Storage: Store locked up in a tightly closed container in a cool, dry, and well-ventilated place.
[10]

Experimental Protocols

The following protocols are generalized procedures that serve as a starting point for the
synthetic manipulation of 3-Fluoropiperidine-3-carbonitrile.

Protocol 1: General Procedure for N-Acetylation

This protocol describes the protection of the piperidine nitrogen as an acetamide, a common
step to prevent its reactivity in subsequent reactions.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://sds.fluorochem.co.uk/eng/sds_F424659_en.pdf
https://sds.fluorochem.co.uk/eng/sds_F424659_en.pdf
https://aksci.com/sds/9152DG_SDS.pdf
https://sds.fluorochem.co.uk/eng/sds_F424659_en.pdf
https://aksci.com/sds/9152DG_SDS.pdf
https://sds.fluorochem.co.uk/eng/sds_F424659_en.pdf
https://aksci.com/sds/9152DG_SDS.pdf
https://sds.fluorochem.co.uk/eng/sds_F424659_en.pdf
https://aksci.com/sds/9152DG_SDS.pdf
https://sds.fluorochem.co.uk/eng/sds_F424659_en.pdf
https://www.fishersci.com/store/msds?partNumber=AAH27521&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://aksci.com/sds/9152DG_SDS.pdf
https://www.fishersci.com/store/msds?partNumber=AAH27521&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://sds.fluorochem.co.uk/eng/sds_F424659_en.pdf
https://aksci.com/sds/9152DG_SDS.pdf
https://www.benchchem.com/product/b577846?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-
Fluoropiperidine-3-carbonitrile (1.0 eq.).

e Solvent: Dissolve the starting material in a suitable aprotic solvent such as dichloromethane
(DCM) or tetrahydrofuran (THF).

e Base: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq.) or
diisopropylethylamine (DIPEA, 1.2 eq.), to the solution and cool the mixture to 0 °C in an ice
bath. Causality: The base is required to neutralize the HCI generated during the reaction.

o Acylation: Add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) dropwise to the cooled
solution.

o Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring
progress by TLC or LC-MS.

o Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of
sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl
acetate).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. Purify the crude product by flash column
chromatography to yield the N-acetylated product.

Protocol 2: Hydrolysis of Nitrile to Carboxylic Acid

This protocol converts the versatile nitrile group into a carboxylic acid, another key functional
group in drug design.

o Setup: Suspend 3-Fluoropiperidine-3-carbonitrile (1.0 eq.) in a concentrated aqueous acid
solution, such as 6M HCI or 50% H2S0a4.[8]

e Reaction: Heat the mixture to reflux (typically >100 °C) and stir vigorously for 12-48 hours.
Monitor the reaction for the disappearance of the starting material. Expertise Insight: This
reaction often requires harsh conditions and long reaction times. The piperidine nitrogen will
be protonated under these conditions.
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e Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it may be the
hydrochloride salt of the product, which can be collected by filtration.

« |solation: Alternatively, neutralize the mixture carefully with a base (e.g., NaOH) to the
isoelectric point of the amino acid product, which will cause it to precipitate out of the
solution.

 Purification: The crude amino acid can be purified by recrystallization or ion-exchange
chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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